molecular formula C17H17NO5S B2447224 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid CAS No. 1394798-14-1

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

Cat. No.: B2447224
CAS No.: 1394798-14-1
M. Wt: 347.39
InChI Key: FWAGLVVGZWUXJU-UHFFFAOYSA-N
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Description

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a useful research compound. Its molecular formula is C17H17NO5S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Degradation

Research into the environmental impact and degradation of organic compounds, including substances structurally related to 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid, reveals their presence in various ecosystems and their potential effects. For example, studies on benzophenone derivatives, similar in structure due to their aromatic rings and functional groups, indicate their widespread detection in water bodies, leading to concerns about their bioaccumulation and endocrine-disrupting capabilities. The degradation pathways, environmental fate, and potential ecological risks associated with such compounds are critical areas of research, aiming to understand their stability, transformation products, and impacts on aquatic life and human health (Ying, Williams, & Kookana, 2002); (Kim & Choi, 2014).

Applications in Organic Synthesis and Material Science

The study of carboxylic acids and their derivatives, including those structurally related to this compound, extends to their applications in organic synthesis and material science. These compounds serve as building blocks in the synthesis of complex organic molecules, demonstrating significant utility in pharmaceuticals, agrochemicals, and organic materials. Their roles in catalysis, as intermediates in organic reactions, and in the development of new materials with enhanced properties, such as conductivity and thermal stability, are of considerable interest. Research focuses on optimizing synthetic routes, understanding reaction mechanisms, and exploring new applications in technology and medicine (Adamczyk-Woźniak et al., 2009).

Pharmacological and Biomedical Research

Investigations into the pharmacological and biomedical applications of compounds similar to this compound highlight their potential in treating various diseases. These studies encompass the exploration of their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The elucidation of their mechanisms of action, through binding to specific receptors or inhibiting key enzymes, facilitates the design of new therapeutic agents. Additionally, the examination of their safety profiles, pharmacokinetics, and efficacy in preclinical and clinical settings is paramount for their development as drugs. The search for novel compounds with improved therapeutic indices and fewer side effects continues to drive research in this field (Sugita et al., 2017).

Photoprotection and Sunscreen Formulations

The inclusion of compounds structurally related to this compound in sunscreen formulations exemplifies their application in photoprotection. These compounds act as UV filters, absorbing or scattering harmful UV radiation to protect the skin from sunburn, photoaging, and skin cancer. Research in this area focuses on improving the efficacy, safety, and cosmetic acceptability of sunscreens. Studies on the photostability, permeability, and potential allergenicity of these compounds are essential for developing sunscreens that offer broad-spectrum protection while minimizing adverse effects. The development of new UV filters with enhanced photoprotective properties and lower environmental impact is a key goal (Schauder & Ippen, 1997).

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes are subject to further investigation.

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid can be influenced by various environmental factors These factors include pH, temperature, and the presence of other compounds

Properties

IUPAC Name

4-methoxy-3-[2-(4-methylphenyl)ethenylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-11-14(17(19)20)7-8-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGLVVGZWUXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.